N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a dihydrobenzo[b][1,4]dioxine group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group could influence its reactivity, and the fluorophenyl group could influence its physical properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Janakiramudu et al. (2017) describes the synthesis of sulfonamides and carbamates starting from a precursor compound, showcasing their antimicrobial potency against bacteria and fungi. The synthesized compounds exhibited good to potent antimicrobial activity, with sulfonamide derivatives showing significant antifungal effects compared to carbamate derivatives. This implies the potential of similar structures in the development of antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Evaluation
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Several compounds displayed potent cytotoxic activity, with specific derivatives showing remarkable cytotoxicity and inducing apoptosis in cancer cells. This indicates the utility of such structures in cancer research and therapy (Ravichandiran et al., 2019).
Chemical Synthesis Techniques
Saitoh et al. (2001) discussed the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through a Pummerer-type cyclization, highlighting the enhancing effect of boron trifluoride diethyl etherate on cyclization. This research contributes to the methodology in organic synthesis, particularly in the formation of complex heterocyclic compounds (Saitoh et al., 2001).
Polymer Synthesis and Characterization
A study by Weisse et al. (2001) on the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone discusses the synthesis and characterization of carboxylated poly(ether sulfone)s, demonstrating the intricate processes involved in polymer chemistry and its potential applications in material science (Weisse et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended uses and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c25-17-8-11-19(12-9-17)33(29,30)27-13-3-4-16-7-10-18(14-20(16)27)26-24(28)23-15-31-21-5-1-2-6-22(21)32-23/h1-2,5-12,14,23H,3-4,13,15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWIRIBINVAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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